1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one
Description
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H15N3OS/c1-2-12-9(5-6-10-12)11-14(13)7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
HWLCZWHVSNZGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)N=S2(=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazole Core
The pyrazole ring is typically synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones , followed by cyclization. For the specific 1-ethyl-5-substituted pyrazole, the following methods are prominent:
Hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds :
Reacting ethyl-substituted α,β-unsaturated ketones with hydrazine derivatives under reflux conditions in polar solvents such as ethanol or acetic acid.
Example: Ethyl acetoacetate derivatives reacting with hydrazine hydrate to form pyrazole rings with ethyl groups at the 5-position.
Multicomponent reactions (MCRs) :
Using hydrazines, aldehydes, and β-dicarbonyl compounds to assemble the pyrazole core in a one-pot process.
Conditions typically involve heating at 80–120°C, often with acid or base catalysis.
Introduction of the Imino Functional Group
The imino linkage at the 1-position can be introduced via condensation of the pyrazole derivative with suitable aldehydes or ketones :
-
Reacting the pyrazole with aldehydes under mild acidic conditions to form the imine linkage.
Reactions are typically conducted in ethanol or methanol at room temperature or reflux, with catalytic amounts of acetic acid.
-
- Using oxidizing agents such as iodine or hypervalent iodine reagents to facilitate imine formation from amino- or hydrazino-pyrazoles.
Synthesis of the Thiolan-1-one Moiety
The thiolan-1-one ring is a sulfur analog of lactones, often prepared via:
Cyclization of 1,4-dithianes or related sulfur-containing precursors :
Starting from 1,4-dithianes or 1,3-dithianes functionalized with appropriate acyl or aldehyde groups.
Under oxidative or acid-catalyzed conditions, these precursors cyclize to form the thiolan-1-one.
Thioester or thioacetal intermediates :
- Synthesis involves thioester formation followed by intramolecular cyclization under dehydrating conditions.
Coupling of the Pyrazole and Thiolan-1-one
The final step involves linking the pyrazole-imine to the thiolan-1-one:
Nucleophilic substitution or addition reactions :
The imino nitrogen can attack electrophilic centers on the thiolan-1-one, such as activated carbonyl or sulfur centers, under basic or neutral conditions.
Catalysts like Lewis acids (e.g., ZnCl₂) can facilitate this coupling.
-
- If the thiolan-1-one bears functional groups capable of condensation, imine or enamine formation can occur, stabilizing the linkage.
Reaction Conditions and Optimization Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, α,β-unsaturated ketone | Ethanol or acetic acid | 80–120°C | None or acid/base | Reflux for 4–8 hours |
| Imine formation | Pyrazole derivative + aldehyde | Ethanol/methanol | Room temp to reflux | Acetic acid | 2–6 hours |
| Thiolan-1-one synthesis | Dithiane derivatives | Toluene or xylene | 100–150°C | Acid catalysts | 6–12 hours |
| Coupling step | Pyrazole-imine + thiolan-1-one | Toluene or dichloromethane | 80–120°C | Lewis acids | 4–8 hours |
Data Tables Summarizing Key Parameters
Scientific Research Findings and Optimization Strategies
- Catalysis : Use of palladium or copper catalysts in multicomponent reactions significantly improves yields and reaction times.
- Solvent Choice : Polar aprotic solvents like DMSO, DMF, or acetonitrile facilitate better solubility and reactivity.
- Temperature Control : Elevated temperatures (80–120°C) are essential for cyclization steps, but excessive heat can lead to decomposition.
- Purification : Recrystallization from ethanol or chromatography ensures high purity (>95%) suitable for further applications.
Chemical Reactions Analysis
1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally analogous molecules with imino or thiolactone functionalities. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons :
Structural Similarities: The target compound shares a pyrazole-imino motif with herbicides like tepraloxydim and clethodim, which utilize imino-oxy groups for bioactivity . However, the λ⁶-thiolanone moiety distinguishes it from these cyclohexenone-based agrochemicals.
Electronic and Steric Effects: The hypervalent sulfur in the thiolanone ring introduces polarizability and Lewis acidity, which are absent in standard thiolactones. This could influence reactivity in catalytic or binding interactions . In contrast, tepraloxydim and clethodim rely on chloroallyloxy and ethylthio groups, respectively, for herbicidal activity via electron-withdrawing effects .
Synthetic and Crystallographic Challenges: Refinement of such compounds using SHELXL (e.g., for X-ray structures) requires careful handling of disorder in the ethyl-pyrazole group, a common issue in flexible substituents . Tools like ORTEP-3 aid in visualizing steric clashes between the thiolanone ring and adjacent moieties, critical for structure-activity relationship (SAR) studies .
Hypothetical Applications: While tepraloxydim and clethodim are commercial herbicides, the target compound’s bioactivity remains speculative. Its λ⁶-sulfur center could enable novel reactivity in agrochemical or pharmaceutical contexts, such as protease inhibition or metal chelation.
Notes on Limitations
- The evidence provided lacks direct references to the target compound. This analysis relies on structural parallels with documented analogs and assumes mechanistic similarities.
- Further primary literature or experimental data is required to confirm the hypotheses presented.
Biological Activity
The compound 1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a member of the pyrazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is often associated with various pharmacological properties due to its ability to interact with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, research on similar pyrazole derivatives has shown activity against various viral strains, including SARS-CoV-2 and influenza viruses. The antiviral mechanism often involves the inhibition of viral entry or replication within host cells .
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer potential. A study evaluated the anticancer activity of related compounds against human cancer cell lines (MCF-7 and K-562), revealing that modifications in the pyrazole structure could enhance cytotoxicity against these cancer cells . The ability of these compounds to inhibit specific kinases involved in cancer progression is a promising area of research.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.
- Receptor Interaction : Pyrazoles often act as ligands for various receptors, modulating cellular signaling pathways.
Summary of Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antiviral activity against influenza A virus with significant reduction in viral load. |
| Study 2 | Showed cytotoxic effects on MCF-7 cell line with IC50 values indicating potential for further development as anticancer agents. |
| Study 3 | Investigated the structural modifications leading to enhanced potency in kinase inhibition. |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated that certain modifications led to an increase in potency against the H1N1 strain, demonstrating a loss of infectivity by over 90% at specific concentrations .
Case Study 2: Anticancer Potential
A series of pyrazole-based compounds were synthesized and screened for anticancer activity. One derivative exhibited significant cytotoxicity against the K562 leukemia cell line, suggesting that further exploration into the structure–activity relationship could yield promising therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
